

A Comparative Guide to FPI-1434 and Predecessor Compounds in Oncology Research

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Compound of Interest

Compound Name: **FPI-1465**

Cat. No.: **B8531612**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of FPI-1434, a next-generation targeted alpha therapy, with its previous-generation counterparts. The information is intended for researchers, scientists, and drug development professionals interested in the evolution of antibody-drug conjugates (ADCs) for cancer therapy.

Introduction to FPI-1434 and its Predecessors

FPI-1434 is a clinical-stage radioimmunoconjugate developed by Fusion Pharmaceuticals, designed to deliver a potent alpha-emitting radionuclide, Actinium-225 (^{225}Ac), directly to cancer cells.^{[1][2]} This targeted approach aims to maximize tumor cell killing while minimizing damage to surrounding healthy tissues. The development of FPI-1434 builds upon previous research into antibody-based cancer therapies, offering a significant evolution in potency and precision.

This guide compares FPI-1434 to two key predecessor compound types:

- Unconjugated Monoclonal Antibody (AVE1642): This is the antibody component of FPI-1434, which targets the Insulin-like Growth Factor 1 Receptor (IGF-1R).^[2] By itself, it exhibits anti-tumor activity through receptor blockade.
- Hypothetical Beta-Emitting ADC: This represents a previous generation of radioimmunoconjugates that would utilize the same targeting antibody (AVE1642) but with a beta-emitting payload, such as Lutetium-177 (^{177}Lu). While a direct preclinical comparison

with a ^{177}Lu -AVE1642 conjugate is not publicly available, the comparison is based on the general characteristics and preclinical data of other beta-emitting ADCs.[3][4]

Mechanism of Action

The fundamental difference between FPI-1434 and its predecessors lies in the cytotoxic payload and its mechanism of action.

FPI-1434 (Targeted Alpha Therapy): FPI-1434 consists of the humanized monoclonal antibody AVE1642, which binds to the IGF-1R on tumor cells.[2] Following internalization, the Actinium-225 payload undergoes a decay cascade, releasing four high-energy alpha particles. These alpha particles have a short path length (50-100 μm) and high linear energy transfer (LET), causing dense, localized ionization that leads to complex and difficult-to-repair double-strand DNA breaks in cancer cells, resulting in potent and targeted cell death.[1]

AVE1642 (Unconjugated Antibody): The AVE1642 antibody alone targets IGF-1R, a receptor tyrosine kinase that, when activated, promotes cell proliferation, survival, and metastasis.[5] By binding to IGF-1R, AVE1642 blocks the binding of its natural ligands (IGF-1 and IGF-2), thereby inhibiting downstream signaling pathways and inducing tumor growth delay.[5]

Beta-Emitting ADC (Targeted Beta Therapy): A hypothetical AVE1642- ^{177}Lu conjugate would also target IGF-1R. However, the ^{177}Lu payload emits beta particles (electrons), which have a longer path length (up to a few millimeters) and lower LET compared to alpha particles. This results in more diffuse energy deposition and primarily causes single-strand DNA breaks, which are more readily repaired by cancer cells.

Data Presentation

The following tables summarize the available quantitative data for FPI-1434 and its predecessor compounds.

Preclinical Efficacy: In Vivo Tumor Growth Inhibition

| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Complete Regressions (CR) | Source |
|--|-----------------------|---|--|---------------------------|--------|
| FPI-1434 | Human Cancer Models | Not specified | Induces Regression | Not specified | [6] |
| AVE1642 (murine version EM164) | IGR-N91 Neuroblastoma | 40 mg/kg, twice weekly for 4 weeks | Significant tumor growth delay (13.4 days) | 0/unknown | [5] |
| AVE1642 (murine version EM164) + Temozolomide | SK-N-AS Neuroblastoma | 40 mg/kg (EM164) + 100 mg/kg/day x 5 (Temozolomide) | Significant tumor growth delay (29.1 days) | 2/unknown | [5] |
| ¹⁷⁷ Lu-rhPSMA-10.1 (Example Beta-Emitter ADC) | 22Rv1 Prostate Cancer | Not specified | Significant tumor growth suppression | Not specified | [3][4] |

Note: Direct head-to-head preclinical studies comparing FPI-1434, AVE1642, and a beta-emitter conjugate in the same tumor model are not publicly available. The data presented is from separate studies and serves as an illustrative comparison.

Clinical Performance: Phase 1 Trial Data

| Feature | FPI-1434 ([²²⁵ Ac]-AVE1642) | AVE1642 (Unconjugated) |
|------------------------------|--|---|
| Study Phase | Phase 1/2 (NCT03746431) | Phase 1 |
| Patient Population | Advanced solid tumors expressing IGF-1R | Advanced solid tumors |
| Maximum Tolerated Dose (MTD) | Not yet reached in ongoing dose escalation | 12 mg/kg |
| Safety Profile | Manageable, with no drug-related serious adverse events reported in the single-dose portion. Most common related adverse events were thrombocytopenia, neutropenia, and fatigue. | Generally well-tolerated. Common adverse events included diarrhea, asthenia, and nausea. Grade 3-4 hyperglycemia was observed, particularly with steroid premedication. |
| Preliminary Efficacy | Evidence of anti-tumor activity and stable disease observed in heavily pre-treated patients. | Durable disease control (partial response or stabilization) observed in 44% of patients when combined with chemotherapy. |
| Source | [7] [8] | [5] [9] |

Experimental Protocols

Detailed experimental protocols for the development and evaluation of FPI-1434 are proprietary. However, based on publicly available information and standard practices for ADC development, the following are generalized protocols for key experiments.

In Vivo Xenograft Efficacy Study

- Cell Line and Animal Model: Human cancer cell lines with high IGF-1R expression (e.g., OV-90 ovarian cancer) are selected. Immunocompromised mice (e.g., NOD-SCID) are subcutaneously inoculated with the cancer cells.[\[10\]](#)
- Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

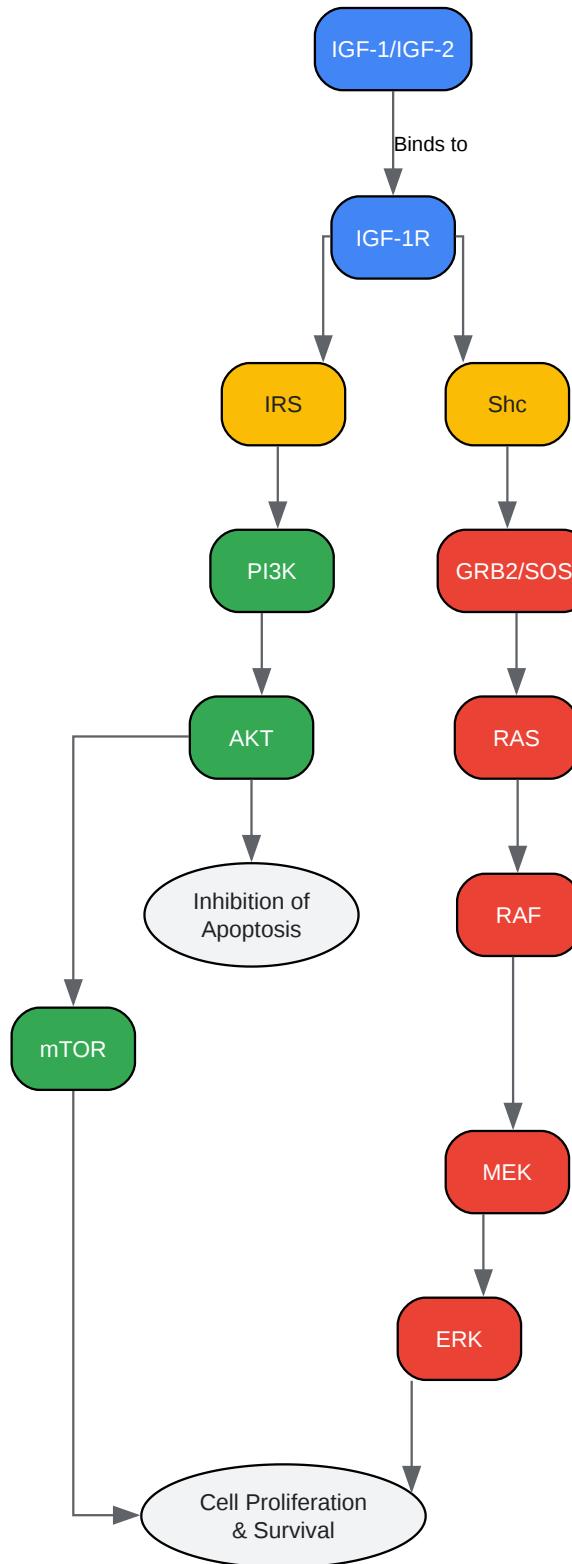
- Dosing:
 - FPI-1434 Group: Administered intravenously at various dose levels (e.g., 1, 3, 6, 9 mg/kg) on a specified schedule (e.g., once per week for five weeks).[10]
 - AVE1642 Group: Administered intravenously at a corresponding molar equivalent dose to the antibody content in the FPI-1434 group.
 - Vehicle Control Group: Administered with the formulation buffer.
- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).[10] Animal health is monitored for any signs of toxicity.
- Endpoint: The study is terminated when tumors in the control group reach a specified maximum volume or after a predetermined duration. Tumors are excised for histological analysis (e.g., Ki-67 staining for proliferation).[10]

Biodistribution Study

- Radiolabeling: The antibody or ADC is radiolabeled with a gamma-emitting isotope (e.g., Indium-111 for imaging or a tracer amount of the therapeutic isotope if suitable for imaging).
- Animal Model: Tumor-bearing mice (as described above) are used.
- Administration: The radiolabeled compound is administered intravenously.
- Imaging and Tissue Collection: At various time points post-injection (e.g., 4, 24, 48, 72 hours), mice are imaged using SPECT/CT. Following the final imaging, mice are euthanized, and major organs and the tumor are collected, weighed, and the radioactivity is measured using a gamma counter.[11][12]
- Data Analysis: The percentage of injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor to determine the distribution and clearance of the compound.[11]

Mandatory Visualizations Signaling Pathway

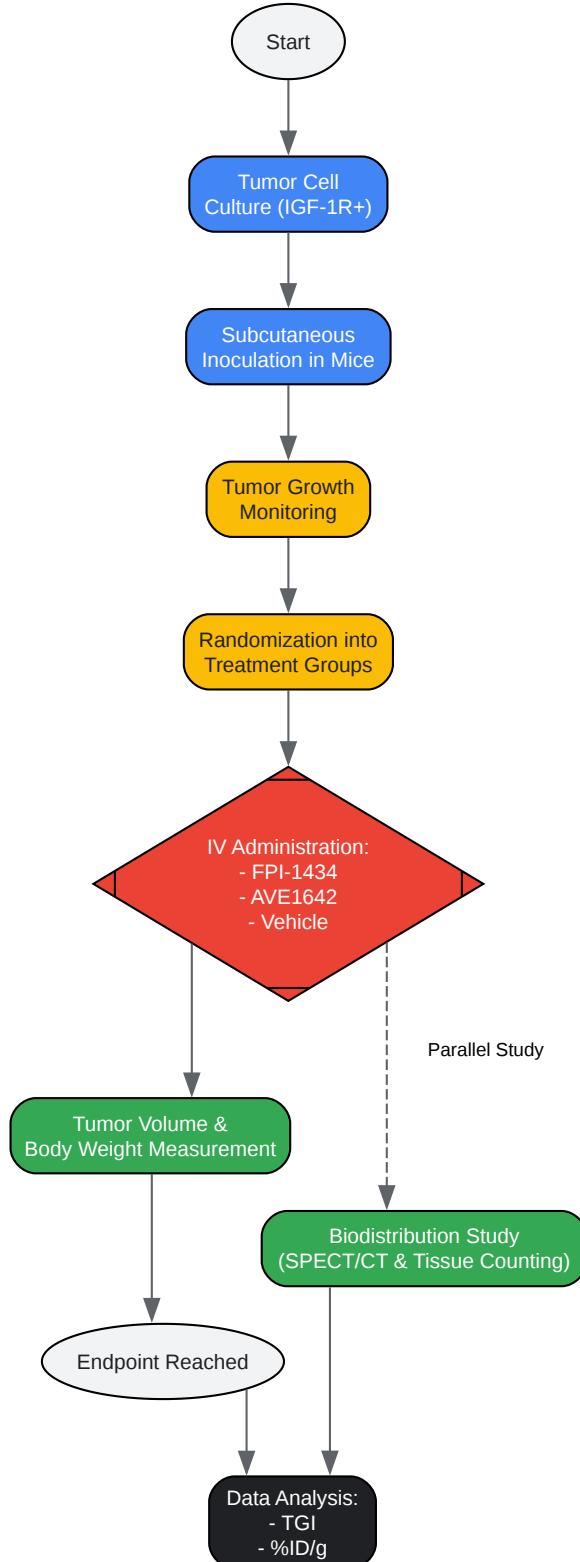
IGF-1R Signaling Pathway

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Caption: Simplified IGF-1R signaling cascade.

Experimental Workflow

Preclinical Efficacy and Biodistribution Workflow



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Caption: Generalized preclinical evaluation workflow.

Conclusion

FPI-1434 represents a significant advancement over its unconjugated antibody predecessor, AVE1642, and conventional beta-emitting ADCs. By leveraging the potent, short-range cytotoxic effects of alpha particles, FPI-1434 has demonstrated promising anti-tumor activity in preclinical models and early clinical trials. The targeted delivery of Actinium-225 to IGF-1R expressing tumors offers the potential for improved efficacy and a favorable safety profile compared to less potent or less targeted therapeutic approaches. Further clinical development will be crucial in defining the role of FPI-1434 in the treatment of various solid tumors.

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